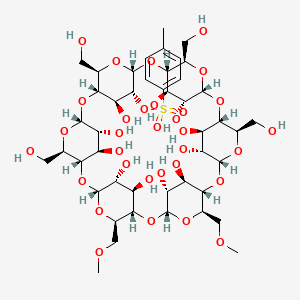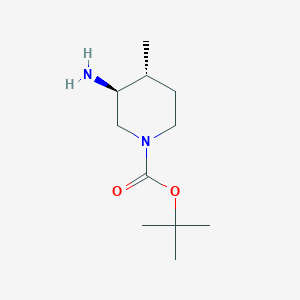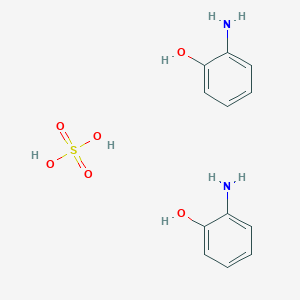
2-Aminophenol Hemisulfate Salt
Overview
Description
2-Aminophenol Hemisulfate Salt: is an organic compound with the chemical formula C12H16N2O6S o-Aminophenol sulfate . This compound is a derivative of 2-Aminophenol, where the hemisulfate salt form enhances its solubility and stability. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitrophenol: The primary method for synthesizing 2-Aminophenol involves the reduction of 2-Nitrophenol using hydrogen in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.
Iron Reduction: Another method involves the reduction of 2-Nitrophenol using iron powder in an acidic medium. This method is less expensive and more environmentally friendly compared to hydrogenation.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the reduction of 2-Nitrophenol to 2-Aminophenol is often performed using catalytic hydrogenation. The process involves the use of a hydrogen gas and a metal catalyst, typically palladium on carbon, under controlled temperature and pressure conditions.
Sulfonation: The resulting 2-Aminophenol is then reacted with sulfuric acid to form 2-Aminophenol Hemisulfate Salt. This reaction is carried out under controlled conditions to ensure the formation of the desired salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminophenol Hemisulfate Salt can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Quinone Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Phenols: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Dye Synthesis: 2-Aminophenol Hemisulfate Salt is used as an intermediate in the synthesis of various dyes, particularly metal-complex dyes.
Heterocyclic Compounds: It is used in the synthesis of heterocyclic compounds such as benzoxazoles, which have applications in pharmaceuticals.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industry:
Photographic Developers: The compound is used in the formulation of photographic developers for black-and-white photography.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Aminophenol Hemisulfate Salt can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: The compound can interact with proteins, altering their structure and function. This can affect various cellular processes and pathways.
Comparison with Similar Compounds
4-Aminophenol: Similar in structure but differs in the position of the amino group. It is also used in dye synthesis and pharmaceuticals.
2-Hydroxyaniline: Another name for 2-Aminophenol, highlighting its hydroxyl group.
2-Methylphenol: Similar in structure but with a methyl group instead of an amino group.
Uniqueness:
Solubility and Stability: The hemisulfate salt form enhances the solubility and stability of 2-Aminophenol, making it more suitable for various applications.
Versatility: The compound’s ability to undergo various chemical reactions and its use in multiple fields such as chemistry, biology, and industry highlight its versatility.
Properties
IUPAC Name |
2-aminophenol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIDGXTJAQFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892460 | |
| Record name | 2-Aminophenol sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67845-79-8 | |
| Record name | o-Aminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminophenol sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-AMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45L97927QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)


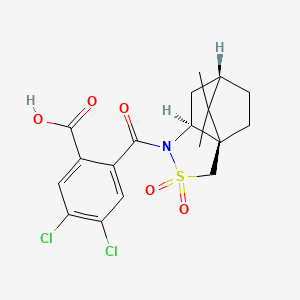
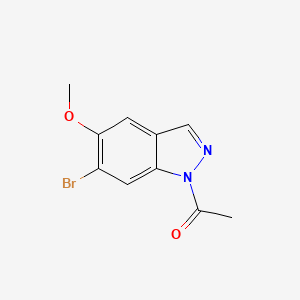
![tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)



![N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B6355883.png)
